2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have explored diverse variants of the molecular periphery using a readily available 2,6-diazaspiro[3.4]octane building block. Various azole substituents have been incorporated to create a small set of twelve compounds. These efforts led to the identification of a remarkably potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL .
Scientific Research Applications
Antitubercular Agent Development
The core structure of F84516 has been utilized in the development of potent antitubercular agents. A study explored the molecular periphery of the 2,6-diazaspiro[3.4]octane core, leading to the identification of a nitrofuran antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .
Diversity-Oriented Synthesis
F84516 serves as a building block in diversity-oriented synthesis strategies. This approach allows for the generation of a wide variety of compounds with potential biological activities by modifying the molecular periphery of the diazaspiro[3.4]octane core .
Drug Toxicity Reduction
Modifications of the molecular periphery of F84516-related compounds can lead to a reduction in systemic toxicity. This is particularly relevant for the development of nitrofuran-based drugs, where toxicity can be a significant concern .
Chemical Research and Development
With a high purity level (Min. 95%), F84516 is a valuable asset for advanced chemical research and development projects. Its molecular formula and weight make it suitable for various chemical synthesis and analytical applications .
Enzyme Reactivity Studies
The compound’s reactivity with bacterial enzyme machinery can be studied to understand the biotransformation of nitrofurans. This knowledge is crucial for designing compounds with targeted antimicrobial activity .
Future Directions
properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.C2HF3O2/c1-12(10,11)9-5-7(6-9)2-3-8-4-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBIGBAOYZWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
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